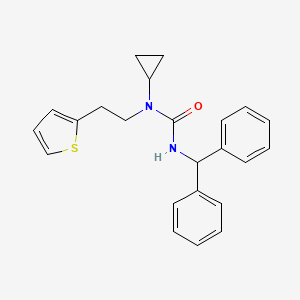

3-Benzhydryl-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

BCTU is a complex organic compound with the molecular formula C23H24N2OS and a molecular weight of 376.52. Further physical and chemical properties are not specified in the available resources.Scientific Research Applications

Medicinal Chemistry Applications

Urea derivatives have been extensively studied for their pharmacological activities. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, indicating the importance of structural flexibility and optimal chain length for inhibitory activities against enzyme hydrophobic binding sites (Vidaluc et al., 1995). Another study demonstrated the Lossen rearrangement-mediated synthesis of ureas from carboxylic acids, showcasing a method to achieve good yields without racemization, highlighting the potential for synthesizing urea-based compounds in a cost-effective and environmentally friendly manner (Thalluri et al., 2014).

Organic Synthesis Techniques

Innovative pathways to benzhydryl-phenylureas were described, showcasing the utility of microwave irradiation in synthesizing new urea derivatives. This method offers an easy access to substituted 1-benzhydryl-3-phenyl-ureas, expanding the toolkit for organic chemists working with urea derivatives (Muccioli et al., 2003). Furthermore, the synthesis of 2-amino-4H-3,1-benzoxazines and 2-amino-4H-3,1-benzothiazines from o-cyclopropylphenylureas under acid-catalyzed conditions demonstrates the versatility of urea derivatives in heterocyclic compound synthesis (Fedotov et al., 2008).

Materials Science and Polymer Chemistry

Urea-doped ZnO films have been explored as an electron transport layer in inverted polymer solar cells. The incorporation of urea into ZnO films was found to passivate defects, enhancing exciton dissociation, suppressing charge recombination, and improving charge extraction efficiency. This research indicates the potential of urea derivatives in improving the performance of polymer solar cells (Wang et al., 2018).

Future Directions

properties

IUPAC Name |

3-benzhydryl-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2OS/c26-23(25(20-13-14-20)16-15-21-12-7-17-27-21)24-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17,20,22H,13-16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPOKOZBZUIFGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzhydryl-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2598435.png)

![5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2598439.png)

![4-fluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)benzenecarboxamide](/img/structure/B2598443.png)

![2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2598444.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2598448.png)

![N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide](/img/structure/B2598451.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide](/img/structure/B2598455.png)